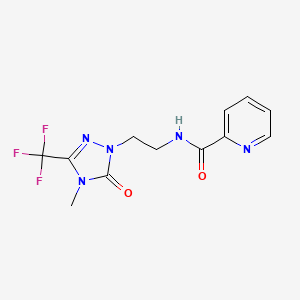![molecular formula C16H21ClN2O4 B2727132 tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate CAS No. 2034613-41-5](/img/structure/B2727132.png)
tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is a synthetic organic compound with a complex molecular structure. This compound falls under the category of oxazepines, a group known for their therapeutic potential. Its unique structure includes a tert-butyl group, a chloro-substituted oxazepine ring, and a carbamate functional group, making it an intriguing subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Oxazepine Ring: : This is often achieved through the cyclization of an appropriate precursor compound under specific conditions, such as the use of strong acids or bases.
Introduction of the Chloro Group: : Chlorination of the oxazepine ring is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butyl Group: : The tert-butyl group is introduced via a nucleophilic substitution reaction, often employing tert-butyl alcohol and a suitable leaving group.
Carbamoylation: : The final step involves the formation of the carbamate group through the reaction with an appropriate isocyanate.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would be optimized for yield and efficiency. This might involve continuous flow reactors for improved reaction control, the use of catalysis to lower reaction temperatures and increase reaction rates, and extensive purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: : Reduction reactions can target the carbonyl group or the oxazepine ring, potentially leading to different reduced products.
Substitution: : The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Hydrolysis: : Under acidic or basic conditions, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Various nucleophiles like amines, alcohols, and thiols.
Hydrolyzing Agents: : Strong acids (hydrochloric acid) or bases (sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is utilized in a variety of scientific research fields:
Chemistry: : Studied for its reactivity and the formation of novel derivatives.
Biology: : Used in biological assays to investigate its effects on cellular processes.
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Investigated for its use as a building block in the synthesis of more complex molecules.
作用機序
The exact mechanism of action of tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate depends on its application. Generally, it interacts with specific molecular targets in biological systems, such as enzymes or receptors, leading to changes in cellular pathways. The presence of the chloro group and the oxazepine ring suggests it might interact with DNA or proteins, disrupting their normal function.
類似化合物との比較
Similar Compounds
tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate: : Lacks the chloro group, potentially leading to different reactivity and biological activity.
tert-butyl (2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate: : Similar structure with a bromo instead of a chloro group, affecting its chemical and biological properties.
tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propyl)carbamate: : Variation in the carbon chain length, which might influence its overall properties.
Uniqueness
What sets tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate apart from similar compounds is the specific combination of functional groups
特性
IUPAC Name |
tert-butyl N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)18-6-7-19-9-11-8-12(17)4-5-13(11)22-10-14(19)20/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHZCESVNNAMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

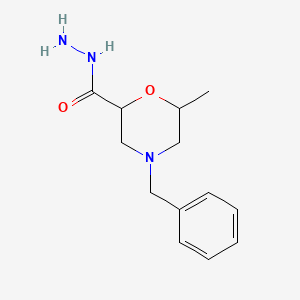
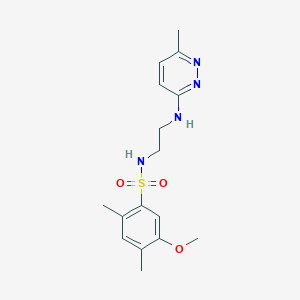
![N-(4-chlorophenyl)-2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B2727057.png)

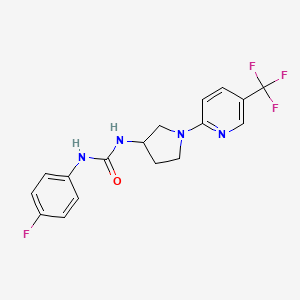

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2727064.png)
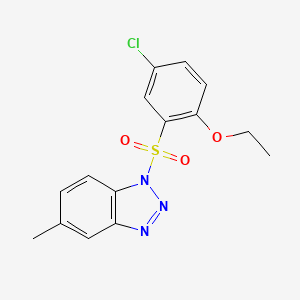
![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)
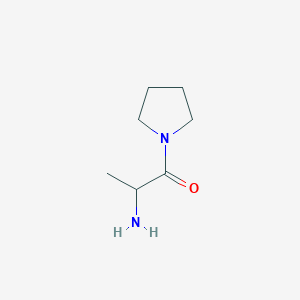
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2727068.png)
![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2727069.png)
